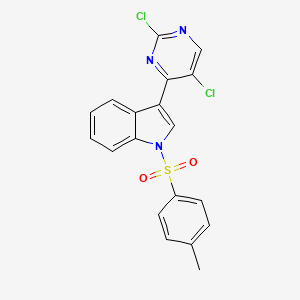
2-Bromo-4-tert-butylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-tert-butylbenzenethiol is an organosulfur compound with the molecular formula C₁₀H₁₃BrS. It is a derivative of benzenethiol, where the hydrogen atom on the thiol group is replaced by a bromine atom, and a tert-butyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-tert-butylbenzenethiol can be synthesized through several methods. One common method involves the bromination of 4-tert-butylbenzenethiol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-tert-butylbenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used in aqueous or organic solvents.
Reduction Reactions: Lithium aluminum hydride and other reducing agents are used in anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Disulfides, sulfonic acids, and other oxidized products.
Reduction Reactions: Thiols and other reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-4-tert-butylbenzenethiol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-tert-butylbenzenethiol involves its interaction with various molecular targets and pathways. The bromine atom and thiol group play crucial roles in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the thiol group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzenethiol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methylbenzenethiol: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
2-Bromo-4-tert-butylphenol: Contains a hydroxyl group instead of a thiol group, resulting in different chemical properties and reactivity.
Uniqueness
2-Bromo-4-tert-butylbenzenethiol is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct reactivity and steric effects. This combination makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
14395-55-2 |
|---|---|
Formule moléculaire |
C10H13BrS |
Poids moléculaire |
245.18 g/mol |
Nom IUPAC |
2-bromo-4-tert-butylbenzenethiol |
InChI |
InChI=1S/C10H13BrS/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |
Clé InChI |
RDGNFARYBQWIFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)



![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)





